4-Aminophenol sulfate
Description
Contextual Significance within Industrial and Academic Chemistry
In the realm of industrial chemistry, the significance of 4-aminophenol (B1666318) and its derivatives, including its sulfated form, is substantial. 4-aminophenol itself is a widely used intermediate in the manufacturing of a variety of products. It is a key building block in the synthesis of pharmaceuticals, most notably paracetamol (acetaminophen). wikipedia.orgdigitellinc.com Furthermore, it serves as a precursor for various dyes, including sulfur and azo dyes, and is used in the production of antioxidants and as a developing agent in photography. chemicalbook.comarxiv.org The sulfated form, 4-aminophenol sulfate (B86663), is recognized as a metabolite of 4-aminophenol and is often studied in the context of toxicology and drug metabolism. nih.govjst.go.jp
From an academic perspective, 4-aminophenol and its sulfated derivatives are subjects of extensive research. Studies delve into their synthesis, reaction mechanisms, and potential applications. For instance, research has explored the synthesis of 4-aminophenol from nitrobenzene (B124822) through catalytic hydrogenation, a process that is considered more environmentally friendly than traditional methods. chemicalbook.comresearchgate.net The compound and its derivatives are also used as models to study various chemical reactions and to develop new analytical methods. mdpi.comresearchgate.net The investigation of 4-aminophenol sulfate contributes to a deeper understanding of sulfation processes, which are crucial in the metabolism of many xenobiotic and endogenous compounds. jst.go.jp
Historical Trajectory and Evolution of Research on 4-Aminophenol and its Sulfated Forms
The research history of 4-aminophenol is closely tied to the development of the chemical and pharmaceutical industries. Initially, it was produced through the iron-acid reduction of p-nitrobenzene. chemicalbook.com Over time, more efficient and environmentally conscious methods have been developed, such as the catalytic hydrogenation of nitrobenzene in an acidic medium. chemicalbook.comresearchgate.net This evolution reflects a broader trend in chemical manufacturing towards "green chemistry."
The study of 4-aminophenol's sulfated forms, like this compound, has largely evolved from research into the metabolism of drugs like paracetamol and phenacetin. jst.go.jp Early toxicological studies identified 4-aminophenol as a nephrotoxic metabolite, leading to further investigation into its metabolic pathways, including sulfation and glucuronidation. mdpi.comindustrialchemicals.gov.au This research has been critical in understanding the safety profiles of various pharmaceuticals and industrial chemicals. The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, has been instrumental in allowing researchers to isolate, identify, and quantify these metabolites with high precision. researchgate.net
Fundamental Role as a Key Intermediate in Advanced Organic Synthesis
This compound, and more broadly 4-aminophenol, serves as a pivotal intermediate in a range of advanced organic synthesis applications. lookchem.com Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for a variety of chemical transformations, making it a versatile building block for complex molecules. solubilityofthings.com
The primary industrial use of 4-aminophenol is in the synthesis of paracetamol, where it is acetylated. wikipedia.orgdigitellinc.com Beyond this, it is a precursor in the synthesis of other pharmaceuticals and specialty chemicals. chemicalbook.comarxiv.org In academic research, 4-aminophenol is used to synthesize novel compounds with potential biological activities. For example, it has been used to create Schiff bases, which have been investigated for their antimicrobial and antidiabetic properties. mdpi.comnih.gov The sulfation of 4-aminophenol to form this compound is a key reaction in understanding metabolic pathways and can be utilized in synthetic strategies to introduce sulfate groups into organic molecules. jst.go.jp
The reactivity of the aromatic ring and the functional groups of 4-aminophenol allow for a wide array of derivatizations, leading to the creation of a diverse library of compounds for various research purposes. mdpi.com
Data on 4-Aminophenol and its Derivatives
The following tables provide a summary of key information related to 4-aminophenol and its applications.
Table 1: Industrial Applications of 4-Aminophenol
| Application | Description |
| Pharmaceuticals | Key intermediate in the synthesis of paracetamol (acetaminophen) and other drugs. wikipedia.orgdigitellinc.comchemicalbook.com |
| Dyes | Precursor for the manufacturing of sulfur and azo dyes. |
| Photography | Used as a developing agent in black-and-white film processing. chemicalbook.com |
| Antioxidants | Employed in the production of various antioxidants. |
Table 2: Research Areas Involving 4-Aminophenol and its Sulfated Form
| Research Area | Focus |
| Green Chemistry | Development of environmentally friendly synthesis routes for 4-aminophenol. chemicalbook.comresearchgate.net |
| Metabolism and Toxicology | Study of this compound as a metabolite of paracetamol and other compounds. nih.govjst.go.jpmdpi.com |
| Organic Synthesis | Use of 4-aminophenol as a versatile intermediate for creating novel compounds. mdpi.comlookchem.comnih.gov |
| Analytical Chemistry | Development of methods for the detection and quantification of 4-aminophenol and its derivatives. researchgate.net |
Properties
Molecular Formula |
C6H9NO5S |
|---|---|
Molecular Weight |
207.21 g/mol |
IUPAC Name |
4-aminophenol;sulfuric acid |
InChI |
InChI=1S/C6H7NO.H2O4S/c7-5-1-3-6(8)4-2-5;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4) |
InChI Key |
QTDCIMUWVJXQBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)O.OS(=O)(=O)O |
Synonyms |
4-aminophenol 4-aminophenol conjugate monoacid 4-aminophenol hydrochloride 4-aminophenol monopotassium salt 4-aminophenol monosodium salt 4-aminophenol sulfate 4-aminophenol sulfate (2:1) 4-aminophenol, 18O-labeled 4-aminophenol, 3H-labeled 4-aminophenol, ion(1+) 4-hydroxyaniline p-aminophenol p-aminophenol phosphate para-aminophenol |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 4 Aminophenol Sulfate
Advanced Synthetic Routes to 4-Aminophenol (B1666318) and Related Compounds
The industrial production of 4-aminophenol, a crucial precursor, has evolved from traditional methods like iron-acid reduction of p-nitrobenzene to more efficient catalytic hydrogenation processes. chemicalbook.comwikipedia.org Modern approaches often utilize noble metal catalysts in an acidic medium, which offers the advantage of a single-step reaction with higher efficiency and reduced environmental impact, as it avoids the generation of harmful gases. chemicalbook.com An alternative pathway involves the Bamberger rearrangement of phenylhydroxylamine, which is produced either through the partial hydrogenation or electrolytic reduction of nitrobenzene (B124822). wikipedia.org
Catalytic Reduction of 4-Nitrophenol (B140041): Mechanistic and Efficiency Studies
The conversion of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) is a benchmark reaction for evaluating the efficacy of new catalytic systems. The process is thermodynamically favorable but requires a catalyst to overcome the kinetic barrier. acs.org The reaction mechanism is often described by the Langmuir-Hinshelwood model, where both the borohydride (B1222165) ions and 4-nitrophenol adsorb onto the catalyst surface, facilitating the reduction. acs.org Research has shown that 4-nitrosophenol (B94939) is a key intermediate in this transformation. acs.org
Nanocomposites have emerged as highly efficient catalysts for the reduction of 4-nitrophenol due to their high surface area and synergistic properties. Magnetic nanocomposites, in particular, offer the significant advantage of being easily separable from the reaction mixture using an external magnet, which allows for catalyst recycling.
Magnetic Nanocomposites: Fe₃O₄-Au magnetic nanocomposites have demonstrated enhanced catalytic activity in the reduction of 4-NP. acs.org In one study, these nanocomposites were synthesized via a seed deposition process onto Fe₃O₄ hollow microspheres. The catalytic performance was found to be dependent on the amount of gold seeds deposited on the magnetite surface. Similarly, Cu/Cu₂O nanocomposites supported on magnetic maize straw have been developed as effective and reusable catalysts for this reaction. acs.org
Fe₂O₃-Cu₂O-TiO₂ Composites: A magnetic Fe₂O₃-Cu₂O-TiO₂ nanocomposite synthesized via a simple sol-gel method has been successfully used for the catalytic reduction of 4-nitrophenol to 4-aminophenol in the presence of sodium borohydride (NaBH₄). acs.org These nanocomposites exhibit superior catalytic ability compared to pure TiO₂ and can be easily recovered from the reaction medium. acs.org
| Catalyst System | Support/Matrix | Key Findings | Reference |
|---|---|---|---|
| Fe₃O₄-Au | Hollow Microspheres | Catalytic ability correlates with the amount of Au seeds; easily recyclable with a magnet. | acs.org |
| Cu/Cu₂O | Magnetic Maize Straw | Synergistic role of Cu and Cu₂O enhances catalytic efficiency; good reusability. | acs.org |
| Fe₂O₃-Cu₂O-TiO₂ | - | Synthesized by sol-gel method; effective for 4-NP reduction with NaBH₄ and magnetically separable. | acs.org |
Electrochemical methods provide a clean and viable alternative for the reduction of 4-nitrophenol, often proceeding with high selectivity and without the need for sacrificial chemical reducing agents. acs.org The effectiveness of the electrochemical reduction is highly dependent on the electrode material, pH, temperature, and applied potential. acs.org
| Electrode Material | Key Parameters | Observations | Reference |
|---|---|---|---|
| Gold (Au) | pH, Temperature, Applied Potential | High electrocatalytic activity; mechanism changes with temperature. | acs.org |
| Silver (Ag) | pH, Temperature, Applied Potential | High electrocatalytic activity, similar to gold. | acs.org |
| Ni-MOF/Nickel Foam | - | Efficient reduction without sacrificial agents; H-bonds contribute to self-enrichment of 4-NP. | acs.org |
The reduction of nitrophenols using metals in an acidic medium is a well-established method. wikipedia.org Historically, iron turnings in a mildly acidic solution were used. chemcess.com A more modern approach involves the catalytic hydrogenation of nitrobenzene in an acidic aqueous medium to produce phenylhydroxylamine, which then rearranges to form primarily 4-aminophenol. wikipedia.org
This process, known as the Bamberger rearrangement, can be catalyzed by a mixture of heterogeneous and homogeneous acid catalysts. For instance, a combination of NbOₓ/SiO₂ and sulfuric acid in a biphasic medium has been shown to improve the selectivity towards 4-aminophenol to 85-88%. researchgate.net This represents a significant improvement over using sulfuric acid alone and reduces the amount of acid waste. researchgate.net The use of a platinum-on-carbon catalyst in aqueous sulfuric acid is another effective system for this transformation.
Electrochemical Reduction Processes
Direct Sulfation of 4-Aminophenol: Reaction Conditions and Yield Optimization
The direct sulfation of 4-aminophenol can lead to the formation of 4-amino-phenol-sulfonic acid. This reaction is typically achieved using a strong sulfonating agent like fuming sulfuric acid. The sulfonic acid group is directed to the ortho or para position relative to the hydroxyl group, which is a strong activating group. chemcess.com
Detailed studies on the optimization of direct sulfation of 4-aminophenol are not extensively documented in publicly available literature. However, procedural information from related reactions provides insight into the potential conditions. For instance, a patented method for the sulfonation of the related compound, ortho-aminophenol, involves dissolving it in pure sulfuric acid at a temperature between 5-35°C, followed by the dropwise addition of 65% fuming sulfuric acid. google.comgoogle.com It is plausible that similar conditions could be adapted for the sulfation of 4-aminophenol. The reaction temperature is a critical parameter, as seen in the sulfonation of phenol (B47542), where different temperatures lead to different isomeric products. quora.com
The product of this reaction is more accurately named 4-amino-phenol-sulfonic acid, where a sulfonic acid group (-SO₃H) is covalently bonded to the benzene (B151609) ring. The term "4-aminophenol sulfate" can also refer to the salt formed between 4-aminophenol and sulfuric acid, such as 4-aminophenol hydrosulfate. chemcess.com
Derivatization Strategies for 4-Aminophenol (e.g., Schiff Base Synthesis)
4-Aminophenol is a versatile building block for the synthesis of various derivatives, with Schiff bases being a prominent class. Schiff bases, characterized by an azomethine group (-C=N-), are synthesized through the condensation reaction of a primary amine (in this case, 4-aminophenol) with an aldehyde or a ketone. mdpi.com
The synthesis is generally straightforward. Typically, equimolar amounts of 4-aminophenol and the desired aldehyde are mixed in a solvent like ethanol. mdpi.com The reaction mixture is often stirred at room temperature or refluxed for a period ranging from minutes to a few hours. mdpi.com A catalytic amount of an acid, such as glacial acetic acid, is frequently added to facilitate the reaction. mdpi.com The progress of the reaction can be monitored using thin-layer chromatography (TLC), and the resulting Schiff base precipitate is typically purified by filtration and recrystallization from a suitable solvent like ethanol. mdpi.com
| Reactant 1 | Reactant 2 (Aldehyde) | Solvent | Catalyst | General Conditions | Reference |
|---|---|---|---|---|---|
| 4-Aminophenol | Various aromatic aldehydes | Ethanol | Glacial Acetic Acid (catalytic) | Stirring at room temperature or reflux | mdpi.com |
Purification Techniques and Purity Control in Production
The purification of 4-aminophenol, particularly when synthesized via the catalytic hydrogenation of nitrobenzene in an aqueous sulfuric acid medium, is a critical step to remove impurities. google.comchemcess.com These impurities often include aniline (B41778), unreacted nitrobenzene, and 4,4'-diaminodiphenyl ether. googleapis.comgoogle.com Effective purification is essential as impurities can impart color to the final product and may carry toxicological risks. nih.gov
Solvent extraction, coupled with precise pH control, is a widely employed method for the purification of crude 4-aminophenol from the aqueous sulfuric acid reaction mixture where it is present as the sulfate (B86663) salt. google.com This process leverages the differential solubility of 4-aminophenol and its impurities in aqueous and organic phases at specific pH values. googleapis.comgoogle.com
A common industrial practice involves a liquid-liquid extraction process. google.com The crude aqueous solution, containing this compound, is first treated with a base, such as ammonia (B1221849), to adjust the pH to a weakly acidic range, typically between 4.0 and 5.0. google.comgoogle.com At this pH, impurities like aniline and 4,4'-diaminodiphenyl ether are present as free bases, making them more soluble in an organic solvent. googleapis.com A water-immiscible organic solvent, such as toluene, is used to selectively extract these impurities from the aqueous phase. google.com The process may involve multiple extraction stages to ensure maximum removal of impurities. google.com
After the extraction of impurities, the aqueous phase, or raffinate, which contains the purified 4-aminophenol, is separated. google.com The pH of this aqueous solution is then raised to between 6.5 and 8.0, which is the range of minimum solubility for 4-aminophenol, causing it to precipitate. google.comgoogle.com The entire process is typically conducted under an inert atmosphere, like nitrogen, to prevent the oxidation of 4-aminophenol, which is prone to degradation and discoloration in the presence of oxygen. google.com
Table 1: Process Parameters for Solvent Extraction and pH Adjustment of 4-Aminophenol
| Parameter | Condition | Purpose | Source |
| Initial pH Adjustment | 4.0 - 5.0 (preferred 4.6 - 4.8) | To convert impurities (e.g., aniline) to free bases for extraction. | google.comgoogleapis.comgoogle.com |
| Extraction Solvent | Toluene | To selectively dissolve and remove impurities like nitrobenzene and oxydianiline. | google.com |
| Extraction Temperature | 75 - 85 °C (preferred 80 °C) | To enhance extraction efficiency. | google.com |
| Atmosphere | Inert (e.g., Nitrogen) | To prevent oxidation of 4-aminophenol. | google.com |
| Final pH Adjustment | 6.5 - 8.0 (preferred 7.0 - 7.4) | To precipitate purified 4-aminophenol by minimizing its solubility. | google.comgoogle.com |
| Precipitation Temperature | < 10 °C (preferred ≤ 0 °C) | To maximize the yield of precipitated 4-aminophenol. | google.com |
Crystallization is a fundamental technique for enhancing the purity of 4-aminophenol after initial purification steps like solvent extraction. wikipedia.org The process relies on the principle that the solubility of 4-aminophenol is significantly higher in hot solvents than in cold solvents.
Recrystallization from hot water is a common method. The crude 4-aminophenol precipitate is dissolved in a minimal amount of hot water. uwaterloo.ca The solution may be treated with decolorizing agents like activated charcoal to remove colored impurities. google.com Upon cooling the hot, saturated solution, the solubility of 4-aminophenol decreases, leading to the formation of purer crystals, while the majority of remaining impurities stay dissolved in the cold solvent (mother liquor). uwaterloo.ca
The cooling rate can influence the size and purity of the resulting crystals. Slow cooling generally promotes the formation of larger, more well-defined crystals. rsc.org If crystallization does not initiate spontaneously upon cooling, it can be induced by scratching the inner surface of the vessel with a glass rod, which provides nucleation sites for crystal growth. rsc.org After crystallization, the purified product is isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. rsc.org
A significant challenge in pharmaceutical production is the removal of structurally similar impurities. nih.gov 4-Aminophenol (PAP) itself is a primary impurity in the synthesis of paracetamol and can be difficult to remove via standard crystallization due to similar physicochemical properties. nih.gov An innovative approach to overcome this is the formation of organic salts of the impurity. nih.govnih.gov
By reacting the impurity—in this case, 4-aminophenol—with a suitable organic acid, a salt is formed. nih.gov This salt possesses different physicochemical properties, such as solubility, compared to the parent API (e.g., paracetamol) and the impurity itself. nih.gov This difference can be exploited to facilitate separation. For instance, adding a small quantity of an acid like salicylic (B10762653) acid, oxalic acid, L-tartaric acid, or (1S)-(+)-10-camphorsulfonic acid to a solution containing paracetamol and the 4-aminophenol impurity can lead to the formation of a 4-aminophenol salt. nih.gov This salt can then be more easily removed during filtration and washing steps, leading to a higher purity final product. nih.govnih.gov This strategy demonstrates that salt formation can be a highly effective tool for removing challenging impurities. nih.gov
Table 2: Organic Acids Used for Salt Formation of 4-Aminophenol for Purification
| Acid Co-former | Abbreviation | Molecular Ratio (PAP:Acid) | Result | Source |
| Salicylic Acid | SA | 1:1 | Forms PAP⁺SA⁻ salt, aiding removal from paracetamol. | nih.govnih.gov |
| Oxalic Acid | OX | 2:1 | Forms PAP⁺OX⁻ salt, aiding removal from paracetamol. | nih.govnih.gov |
| L-Tartaric Acid | TA | 1:1 | Forms PAP⁺TA⁻ salt, aiding removal from paracetamol. | nih.govnih.gov |
| (1S)-(+)-10-Camphorsulfonic Acid | CSA | 1:1 | Forms PAP⁺CSA⁻·H₂O salt, aiding removal from paracetamol. | nih.govnih.gov |
Crystallization Processes for Enhanced Purity and Product Isolation
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates, including 4-aminophenol.
Key areas of application include the use of safer solvents and reaction conditions. Traditional syntheses often use volatile and hazardous organic solvents. ejcmpr.com Green approaches advocate for the use of safer alternatives like water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions. ijpsjournal.com For example, the acetylation of p-aminophenol to paracetamol has been successfully demonstrated using microwave irradiation in the absence of any solvent, resulting in a high yield and purity with significantly reduced reaction time and energy consumption. ijpsjournal.com
Another principle is the use of catalytic reagents over stoichiometric ones. The catalytic reduction of nitro-compounds is a primary route to aminophenols. chemcess.com Modern methods employ highly efficient and selective catalysts, such as platinum or palladium on carbon, which can be recovered and reused, minimizing waste. chemcess.com Furthermore, electrochemical synthesis methods are being explored as a green alternative. The electroreduction of 4-nitrophenol to 4-aminophenol, for instance, avoids the need for toxic chemical reducing agents and minimizes residue production. researchgate.net The transition to renewable feedstocks instead of petrochemicals is another long-term goal of green chemistry. ijpsjournal.com
Advanced Analytical and Characterization Techniques for 4 Aminophenol Sulfate
Chromatographic Separations and Quantification Methodologies
Chromatographic techniques are fundamental in separating 4-Aminophenol (B1666318) sulfate (B86663) from complex matrices and quantifying its presence with high accuracy. These methods are indispensable for quality control and impurity profiling in pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Amperometric Detection)
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of 4-Aminophenol. sielc.comsielc.com Its versatility is enhanced by the use of various detectors, with UV and amperometric detection being particularly prominent.
UV detection is a common method for quantifying 4-Aminophenol. The analysis can be performed using a simple isocratic method with a mobile phase consisting of water, acetonitrile, and a buffer like ammonium (B1175870) formate. sielc.com Detection is typically carried out at a wavelength of 275 nm. sielc.com Different HPLC columns, such as Primesep 100 or Zorbax Eclipse Plus C18, can be utilized for effective separation. sielc.commfd.org.mk The choice of column and mobile phase composition, including the use of buffers like sulfuric acid or perchloric acid, can be tailored to optimize the separation from other compounds, such as its parent drug, acetaminophen (B1664979). sielc.com The detection wavelength may also be adjusted, for instance to 220 nm or 245 nm, depending on the specific analytical requirements and the other substances present in the sample. sielc.commfd.org.mk
Amperometric detection, often coupled with HPLC (HPLC-EC), offers a highly sensitive and selective method for determining trace amounts of 4-Aminophenol, especially in the presence of paracetamol. ptfarm.plnih.gov This electrochemical technique relies on the oxidation of 4-Aminophenol at a specific potential. ptfarm.pl A glassy carbon electrode is commonly used as the amperometric detector, with an optimal potential of +325 mV being reported for this analysis. ptfarm.plnih.gov The mobile phase for HPLC-EC typically consists of a solution like lithium chloride in a methanol-water mixture, adjusted to a specific pH with an acid such as orthophosphoric acid. ptfarm.plnih.gov This method has demonstrated good accuracy and precision, with a relative standard deviation (RSD) of about 6%, making it suitable for routine quality control of pharmaceutical preparations. ptfarm.plnih.gov The sensitivity of this method allows for the detection of 4-Aminophenol at concentrations as low as 4 ng/mL in tablets. ptfarm.plnih.gov
Below is an interactive table summarizing various HPLC methods for 4-Aminophenol analysis:
| Parameter | UV Detection Method 1 | UV Detection Method 2 | Amperometric Detection |
| Column | Primesep 100 | Zorbax Eclipse Plus C18 | Luna 5 µm C-18 |
| Mobile Phase | Water, Acetonitrile, Ammonium Formate buffer | Phosphate buffer (pH 6.3), Acetonitrile (gradient) | 0.05 M LiCl, 18% Methanol, pH 4.0 (orthophosphoric acid) |
| Detection | UV at 275 nm sielc.com | UV at 245 nm mfd.org.mk | Amperometric at +325 mV ptfarm.plnih.gov |
| Flow Rate | 1.0 mL/min sielc.com | 1.0 mL/min mfd.org.mk | 1.0 mL/min ptfarm.pl |
| Application | Separation and analysis of 4-Aminophenol sielc.com | Simultaneous determination of 4-aminophenol and 4-chloroacetanilide mfd.org.mk | Determination of 4-aminophenol impurities in paracetamol preparations ptfarm.plnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful and selective method for the analysis of impurities in pharmaceutical formulations, including the determination of 4-Aminophenol in paracetamol tablets. irjet.net A key advantage of GC-MS is its ability to provide direct analysis with minimal sample preparation, often without the need for derivatization of the target compound. irjet.net
In a typical GC-MS method for 4-Aminophenol, the sample is directly injected into the system. irjet.net The injector temperature is maintained at 250°C, and the transfer line at 280°C. irjet.net A temperature program is employed for the chromatographic separation, starting at an initial temperature of 60°C, which is then ramped up to 240°C. irjet.net A specific column, such as a 30 m × 0.32 mm-ID column coated with 1.8 µm 100% Rtx-624, is used for the separation. irjet.net The mass spectrometer is operated in total ion current (TIC) mode for detection. irjet.net This validated method has been shown to be accurate and precise, making it suitable for quality control purposes. irjet.net The specificity of GC-MS offers a significant advantage over non-separation based spectrophotometric methods. irjet.net
Thin-Layer Chromatography (TLC) Applications in Separation and Identification
Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique used for the separation and identification of 4-Aminophenol, often in the context of analyzing pharmaceutical products for impurities. sigmaaldrich.comnih.gov TLC can effectively separate 4-Aminophenol from related substances like paracetamol and 4'-chloroacetanilide. nih.gov
For the analysis, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. nih.govresearchgate.net The mobile phase composition is crucial for achieving good separation and can consist of various solvent mixtures. For instance, a mobile phase of chloroform (B151607), toluene, ethanol, and ammonia (B1221849) in a specific ratio has been used successfully. researchgate.net Another reported mobile phase for separating atenolol (B1665814) and chlorthalidone (B1668885) also demonstrates the utility of silica gel plates. sigmaaldrich.com After development, detection is typically performed under UV light at 254 nm. sigmaaldrich.com Densitometric analysis can then be used for quantification. nih.gov TLC methods can be validated for specificity, linearity, accuracy, and precision, making them suitable for routine quality control. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of 4-Aminophenol sulfate, providing detailed information about its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is a powerful tool for the definitive structural assignment of 4-Aminophenol. guidechem.comchemicalbook.com
The ¹H NMR spectrum of 4-Aminophenol typically shows distinct signals corresponding to the aromatic protons and the protons of the amino and hydroxyl groups. rsc.orgresearchgate.net For example, in a DMSO-d6 solvent, the aromatic protons appear as doublets, and the amino and hydroxyl protons appear as singlets. rsc.org Experimental ¹H NMR spectra can be obtained using spectrometers operating at frequencies such as 400 MHz or 500 MHz. rsc.orghmdb.ca
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. guidechem.comrsc.org In DMSO-d6, the spectrum of 4-Aminophenol shows signals corresponding to the different carbon atoms in the benzene (B151609) ring, including those bonded to the amino and hydroxyl groups. rsc.org The chemical shifts in both ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern on the aromatic ring. rsc.org
The following table presents typical NMR data for 4-Aminophenol:
| Nucleus | Solvent | Chemical Shift (δ, ppm) |
| ¹H NMR | DMSO-d6 | 7.15 (d, 2H), 6.55 (d, 2H), 5.27 (s, 2H) rsc.org |
| ¹³C NMR | DMSO-d6 | 148.52, 131.82, 116.27, 106.58 rsc.org |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic transitions within the 4-Aminophenol molecule. nih.govmdpi.com
The IR spectrum of 4-Aminophenol exhibits characteristic absorption bands corresponding to its functional groups. mdpi.com The phenolic O–H stretching vibration is typically observed around 3338 cm⁻¹, while the N–H stretching of the amino group appears near 3282 cm⁻¹. mdpi.com Other significant peaks include the N–H bending vibration at approximately 1613 cm⁻¹, O–H bending at 1384 cm⁻¹, C–N stretching at 1235 cm⁻¹, and C–O stretching around 1091 cm⁻¹. mdpi.com These vibrational frequencies are crucial for identifying the presence of the key functional groups in the molecule.
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. mdpi.com The absorption spectrum of 4-Aminophenol is characterized by specific absorbance maxima. The interaction of 4-Aminophenol with other molecules, such as DNA, can lead to changes in the UV-Vis spectrum, such as hyperchromism (an increase in absorbance intensity), which can be used to study these interactions. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, which has a molecular formula of C₁₂H₁₆N₂O₆S and a molecular weight of 320.33 g/mol, MS provides crucial information for its identification and characterization. sigmaaldrich.com
In a typical mass spectrum of 4-aminophenol, characteristic peaks can be observed that correspond to the parent molecule and its fragments. For instance, in a study using gas chromatography-mass spectrometry (GC-MS), the mass spectrum of the related compound paracetamol showed significant peaks that can be used for its identification. irjet.net While direct fragmentation data for this compound is not extensively detailed in the provided results, the principles of MS allow for predictable fragmentation. The molecule would likely undergo cleavage at the sulfate linkage and within the aromatic ring structure, yielding specific fragment ions.
The fragmentation pattern is essential for distinguishing this compound from its isomers and other related compounds. For example, the analysis of metabolites of 2,4-dinitrophenol (B41442) by liquid chromatography-tandem mass spectrometry (LC-MS-MS) demonstrated the ability to identify conjugated metabolites like DNP sulfate based on their pseudomolecular ion and fragmentation patterns. oup.com Similarly, the analysis of 4-aminophenol metabolites in biological samples relies on MS to identify and quantify the parent compound and its derivatives. nih.gov The precise mass measurements obtained from high-resolution mass spectrometry can further confirm the elemental composition of the molecule and its fragments.
Surface-Enhanced Raman Scattering (SERS) for Trace Analysis and Detection
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, enabling trace-level detection. clinmedjournals.org This technique has been successfully applied to the analysis of 4-aminophenol, often as an impurity in pharmaceutical formulations. researchgate.netnih.gov
The enhancement of the Raman signal in SERS is primarily attributed to two mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance of the metallic nanostructures and a chemical enhancement involving charge-transfer between the analyte and the substrate. researchgate.net For SERS analysis of 4-aminophenol, silver (Ag) and gold (Au) nanoparticles are commonly used as substrates. researchgate.net The aggregation of these nanoparticles, often induced by adding a salt, creates "hot spots" where the electromagnetic field is significantly intensified, leading to a massive increase in the Raman signal. researchgate.net
A validated SERS method for quantifying 4-aminophenol in a paracetamol-based pharmaceutical formulation utilized silver nanoparticles synthesized by the Lee-Meisel method. researchgate.netnih.gov The study optimized the concentrations of the silver colloid and an aggregating agent to maximize the Raman signal enhancement. researchgate.netnih.gov This method demonstrated good reproducibility and was validated over a concentration range of 3 to 15 µg/mL. researchgate.netnih.gov The sensitivity of SERS allows for the detection of very low concentrations of analytes, with some studies reporting detection limits in the nanomolar (nM) range for similar compounds. mdpi.com
The specificity of the SERS spectrum, which provides a unique vibrational fingerprint of the molecule, allows for the identification of 4-aminophenol even in complex matrices. clinmedjournals.org For instance, SERS has been used to detect 4-aminothiophenol, a structurally similar compound, at concentrations as low as 5 × 10⁻¹¹ mol L⁻¹. researchgate.net This high sensitivity and selectivity make SERS a powerful tool for the trace analysis and detection of this compound in various applications.
Electrochemical Characterization and Sensing Methods
Electrochemical methods offer sensitive and selective approaches for the characterization and detection of electroactive compounds like 4-aminophenol. These techniques are based on measuring the current or potential changes resulting from redox reactions of the analyte at an electrode surface.
Voltammetric Studies (Cyclic Voltammetry, Differential Pulse Voltammetry) for Redox Behavior
Voltammetric techniques, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are widely used to study the redox behavior of 4-aminophenol. nih.govelectrochemsci.orgtsijournals.com In cyclic voltammetry, the potential is swept linearly to a set value and then reversed, revealing information about the electrochemical processes. For 4-aminophenol, CV studies typically show a quasi-reversible redox peak, indicating that the electron transfer process is not perfectly fast. nih.govelectrochemsci.org The oxidation peak corresponds to the oxidation of the aminophenol group, while the reduction peak on the reverse scan corresponds to the reduction of the oxidized product. researchgate.net
The pH of the supporting electrolyte significantly influences the redox behavior of 4-aminophenol, as protons are involved in the electrochemical reaction. nih.gov Studies have shown that the peak potentials shift with varying pH, and an optimal pH is often selected to achieve the highest peak currents and best peak shape. nih.govtsijournals.com
Differential pulse voltammetry (DPV) is a more sensitive technique than CV because it minimizes the background charging current. electrochemsci.org DPV has been successfully used for the quantitative determination of 4-aminophenol, often in the presence of its parent drug, paracetamol. electrochemsci.orgmmu.ac.uk The peak current in DPV is directly proportional to the concentration of the analyte, allowing for the creation of calibration curves for quantification. researchgate.net The use of modified electrodes, such as those incorporating graphene, carbon nanotubes, or metallic nanoparticles, can significantly enhance the sensitivity and selectivity of voltammetric methods for 4-aminophenol detection by increasing the electrode surface area and facilitating electron transfer. nih.govresearchgate.netrsc.org
Table 1: Comparison of Voltammetric Methods for 4-Aminophenol (4-AP) Detection
| Electrode Modifier | Voltammetric Technique | Linear Range (µM) | Detection Limit (µM) | Reference |
|---|---|---|---|---|
| Graphene-Chitosan | Differential Pulse Voltammetry | 0.2 - 550 | 0.057 | researchgate.net |
| MWCNT-PANI on Laser Induced Graphene | Square Wave Voltammetry | 0.1 - 55 | 0.006 | nih.gov |
| bis-Schiff Base Cobalt Complex | Differential Pulse Voltammetry | 5 - 30 | 2.08 | electrochemsci.org |
| Natural Phosphate on Carbon Paste | Cyclic Voltammetry | 450 - 2290 | Not Specified | tsijournals.com |
| Graphene/Hydroxyapatite | Square Wave Voltammetry | 0.1 - 425 | 0.29 | rsc.org |
| Ag₂O₃·SnO₂·Cr₂O₃ Nanoparticles | Not Specified | 0.0001 - 10 | 0.00009841 | rsc.org |
Principles and Applications of Amperometric Detection
Amperometry is an electrochemical technique where a constant potential is applied to a working electrode, and the resulting current is measured as a function of time. This current is proportional to the concentration of the analyte being oxidized or reduced at the electrode. Amperometric detection is often coupled with high-performance liquid chromatography (HPLC) for the selective and sensitive determination of 4-aminophenol, especially in pharmaceutical preparations where it is a major impurity of paracetamol. nih.gov
In this setup, the eluent from the HPLC column flows through an electrochemical cell containing the working electrode held at a specific potential. This potential is chosen to be sufficient to cause the oxidation of 4-aminophenol. nih.gov The resulting current is recorded, and the peak height or area is proportional to the concentration of 4-aminophenol in the sample. nih.gov
The sensitivity of amperometric detection can be very high, with detection limits for 4-aminophenol reported to be as low as 1 ng/mL. nih.gov The selectivity of the method is enhanced by both the chromatographic separation and the specific potential applied for detection. The development of novel electrode materials, such as graphene oxide/CeNbO₄ nanocomposites, has led to ultrasensitive amperometric sensors for related compounds, achieving detection limits in the nanomolar (nM) range. nih.gov These sensors often exhibit excellent selectivity, stability, and reproducibility, making them suitable for the analysis of real-world samples like river water. nih.gov
X-ray Crystallography for Solid-State Structure Elucidation
For 4-aminophenol, it is known that it can exist in two crystalline forms, or polymorphs. nih.gov The more stable alpha form crystallizes in an orthorhombic pyramidal structure. nih.gov The crystal structure of 4-aminophenol has been described as orthorhombic. While specific crystallographic data for this compound was not found in the provided search results, the principles of X-ray crystallography would be directly applicable to its solid-state structure elucidation, provided that suitable single crystals can be grown.
The analysis would involve irradiating a single crystal of this compound with a beam of X-rays and measuring the diffraction pattern produced. This pattern is then used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined. This information is crucial for understanding the intermolecular interactions, such as hydrogen bonding, that govern the solid-state properties of the compound.
Environmental Chemistry and Remediation of 4 Aminophenol Species
Occurrence and Environmental Distribution of 4-Aminophenol (B1666318) (from chemical production and degradation pathways)
4-Aminophenol (4-AP) is recognized as a significant environmental pollutant due to its widespread industrial use and as a degradation product of various chemicals. mdpi.comresearchgate.netnih.gov Its presence in the environment is primarily linked to effluents from industries that manufacture dyes, pharmaceuticals, and photographic chemicals. nih.govpjoes.com Specifically, it is used as a dyeing agent for textiles, fur, and hair, and serves as an intermediate in the production of antioxidants and oil additives. nih.gov
A major source of 4-aminophenol in aquatic environments is the breakdown of common pharmaceutical products and other xenobiotics. researchgate.netnih.gov It is a known metabolite of paracetamol (acetaminophen) and aniline (B41778). researchgate.net The degradation of azo dyes and certain nitrobenzenes also contributes to its environmental load, where it can be formed as a key intermediate. nih.govtsijournals.com For instance, 3-nitrophenol-grown cells of Ralstonia eutropha JMP 134 can convert nitrobenzene (B124822) into 4-aminophenol. nih.govtsijournals.com Similarly, it is formed during the microbial degradation of sulfamethoxazole, where the antibiotic is broken down into 4-aminophenol and other compounds. asm.org
The compound's physical and chemical properties influence its distribution. With a vapor pressure of 4x10⁻⁵ mm Hg at 25°C, 4-aminophenol can exist in both vapor and particulate phases in the atmosphere. nih.gov In soil and water, its mobility is complex; while it is expected to be highly mobile based on its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc), its nature as an aniline means it can bind strongly to organic matter, potentially reducing its mobility. nih.gov Due to its industrial and environmental sources, 4-aminophenol is frequently detected in industrial wastewater, surface water, and even in some drinking water supplies, necessitating careful treatment before discharge. mdpi.compjoes.com
Advanced Removal Technologies from Aqueous Solutions
A variety of advanced technologies have been investigated for the effective removal of 4-aminophenol from water, addressing the limitations of conventional treatment methods. mdpi.combibliotekanauki.pl These include membrane-based systems, adsorption, and electrochemical oxidation, among other advanced oxidation processes (AOPs) like Fenton and photocatalytic oxidation. mdpi.comresearchgate.netresearchgate.net
Emulsion liquid membrane (ELM) systems represent a promising technology for 4-aminophenol removal. mdpi.comnih.gov In this process, a water-in-oil emulsion containing a stripping agent is dispersed in the contaminated aqueous phase (feed phase). researchgate.net 4-Aminophenol from the feed phase is transported through the liquid membrane (the oil phase) and trapped in the internal stripping phase. mdpi.comresearchgate.net
Studies have optimized various parameters to maximize removal efficiency. Optimal conditions often include a specific stripping agent concentration (e.g., 0.5 M HCl or NaOH), surfactant concentration (e.g., 5% Span 80 in the membrane phase), and specific volume ratios between the feed, emulsion, and membrane phases. mdpi.com
Table 1: Optimal Conditions for 4-AP Removal by Emulsion Liquid Membranes
| Parameter | Optimal Value |
|---|---|
| Stripping Agent (HCl or NaOH) | 0.5 M |
| Surfactant (Span 80) | 5% |
| Stirring Rate | 250 rpm |
| Feed/Emulsion Volume Ratio (Vf/Ve) | 2/1 |
| Product/Membrane Volume Ratio (Vp/Vm) | 1/1 |
| Emulsification Time | 5 min |
| Emulsification Rate | 2700 rpm |
Source: mdpi.com
Kinetic modeling of the removal process is crucial for understanding the transport mechanism. The experimental data for 4-aminophenol removal using ELMs have been shown to fit well with the Behnajady model, which can accurately predict the initial removal rate and the maximum removal conversion. mdpi.comresearchgate.netnih.gov
Adsorption is a widely used and effective method for removing organic pollutants like 4-aminophenol from wastewater. researchgate.netmdpi.combohrium.com Various materials have been explored for their adsorbent properties. Charcoal-based activated carbon has demonstrated significant adsorption capacity for wastewater containing multiple pharmaceuticals, including 4-aminophenol. mdpi.combohrium.com
The efficiency of adsorption is influenced by factors such as pH, contact time, and initial pollutant concentration. mdpi.combohrium.com For instance, the adsorption of 4-aminophenol onto granular activated carbon (GAC) is part of a competitive process in multicomponent wastewater, with the Langmuir-Freundlich isotherm model providing the best fit, suggesting multilayer adsorption on a heterogeneous surface. mdpi.combohrium.com
Other innovative adsorbents include modified natural materials. Lanthanum-modified montmorillonite (B579905), a type of clay, has shown a substantially higher adsorption capacity (555.55 mg/g) compared to its unmodified form (147.27 mg/g). bohrium.com This enhancement is attributed to stronger electrostatic interactions and hydrogen bonding with the amine groups of 4-aminophenol. bohrium.com Similarly, cost-effective adsorbents synthesized from agricultural waste, such as pea shells activated with sulfuric acid, have also proven effective, with a maximum adsorption uptake of 106.11 mg/g at an optimal pH of 7.0. researchgate.net
Table 2: Comparison of Adsorbents for 4-Aminophenol Removal
| Adsorbent | Maximum Adsorption Capacity (mg/g) | Kinetic Model | Isotherm Model |
|---|---|---|---|
| Lanthanum-modified montmorillonite | 555.55 | - | Langmuir |
| Pea shells activated with sulfuric acid | 106.11 | Pseudo-first-order | Langmuir |
| Charcoal-based activated carbon (for multicomponent wastewater) | 522.3 (mgC/gAC) | Pseudo-second order | Langmuir-Freundlich |
Source: researchgate.netmdpi.combohrium.combohrium.com
Electrochemical oxidation offers an effective means of degrading 4-aminophenol. tsijournals.comsemnan.ac.ir This method involves the direct oxidation of the 4-aminophenol molecule at an electrode surface. semnan.ac.irresearchgate.net Cyclic voltammetry and controlled-potential coulometry are common techniques used to study the reaction mechanisms. semnan.ac.irresearchgate.net The oxidation of 4-aminophenol is a complex process involving the transfer of electrons and protons. researchgate.net
The initial step in the electrochemical oxidation of 4-aminophenol typically results in the formation of p-quinoneimine. semnan.ac.irresearchgate.netresearchgate.net This intermediate is often unstable and can undergo further reactions, such as hydrolysis, to form p-benzoquinone as a final product. researchgate.net The process can be influenced by the electrode material, with graphite (B72142), platinum, and gold electrodes being commonly used. tsijournals.com For example, the electrochemical oxidation of 4-aminophenol at a graphite electrode can be used for the synthesis of new organosulfur compounds in the presence of mercaptobenzimidazoles. semnan.ac.ir
Adsorption Processes
Biotransformation Pathways in Microorganisms
The biodegradation of 4-aminophenol by microorganisms is a critical process for its natural attenuation in the environment. nih.govresearchgate.net Several bacterial strains have been identified that can utilize 4-aminophenol as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.netasm.org
A key metabolic pathway for 4-aminophenol has been elucidated in Burkholderia sp. strain AK-5. researchgate.netnih.govasm.orgcapes.gov.br This bacterium degrades 4-aminophenol through a series of enzymatic reactions involving specific intermediates.
The proposed pathway begins with the conversion of 4-aminophenol to 1,4-benzenediol (also known as hydroquinone). nih.govcapes.gov.br This step is followed by a hydroxylation reaction that transforms 1,4-benzenediol into 1,2,4-trihydroxybenzene . nih.govcapes.gov.br These intermediates have been identified through gas chromatography-mass spectrometry (GC-MS) analysis of metabolites. nih.gov
The aromatic ring of 1,2,4-trihydroxybenzene is then cleaved by a specific enzyme, 1,2,4-trihydroxybenzene 1,2-dioxygenase . nih.govcapes.gov.brasm.org This enzyme catalyzes the intradiol cleavage of the benzene (B151609) ring to form maleylacetic acid , which can then enter central metabolic pathways. nih.gov The 1,2,4-trihydroxybenzene 1,2-dioxygenase from strain AK-5 is an inducible, monomeric enzyme that shows high specificity for 1,2,4-trihydroxybenzene. nih.gov
Table 3: Key Steps and Enzymes in the Biotransformation of 4-Aminophenol by Burkholderia sp. strain AK-5
| Step | Substrate | Product | Key Enzyme |
|---|---|---|---|
| 1 | 4-Aminophenol | 1,4-Benzenediol | - |
| 2 | 1,4-Benzenediol | 1,2,4-Trihydroxybenzene | - |
| 3 | 1,2,4-Trihydroxybenzene | Maleylacetic Acid | 1,2,4-Trihydroxybenzene 1,2-dioxygenase |
Source: researchgate.netnih.govcapes.gov.br
The kinetic properties of the purified 1,2,4-trihydroxybenzene 1,2-dioxygenase have been determined, showing a Kₘ value of 9.6 μM and a Vₘₐₓ of 6.8 μmol min⁻¹ mg of protein⁻¹ for its substrate. nih.govcapes.gov.br This pathway differs from the metabolic routes reported for aniline and other substituted anilines, which typically involve catechol intermediates. researchgate.netnih.gov
Characterization of Enzymes Involved in Aromatic Ring Cleavage
The biodegradation of 4-aminophenol in various microorganisms involves a series of enzymatic reactions that ultimately lead to the cleavage of the aromatic ring. A key pathway has been elucidated in soil bacteria, such as Burkholderia sp. strain AK-5, which can utilize 4-aminophenol as a sole source of carbon, nitrogen, and energy. nih.govbohrium.com
The metabolic pathway in Burkholderia sp. strain AK-5 begins with the conversion of 4-aminophenol to 1,4-benzenediol (hydroquinone), which is then further hydroxylated to form 1,2,4-benzenetriol (B23740). nih.govbohrium.com The crucial step of aromatic ring cleavage is then catalyzed by the enzyme 1,2,4-trihydroxybenzene 1,2-dioxygenase . This enzyme facilitates the cleavage of the 1,2,4-benzenetriol ring to produce maleylacetic acid. nih.gov
The synthesis of this dioxygenase is inducible, meaning it is produced by the bacterium in the presence of 4-aminophenol. nih.gov The enzyme has been purified and characterized, revealing specific kinetic properties. nih.govnih.gov
Table 1: Kinetic Properties of 1,2,4-Trihydroxybenzene 1,2-Dioxygenase from Burkholderia sp. strain AK-5 nih.govnih.gov
| Parameter | Value |
| Km (for 1,2,4-trihydroxybenzene) | 9.6 µM |
| Vmax | 6.8 µmol min-1 mg of protein-1 |
| Optimal pH | 8.0 |
| Optimal Temperature | 30°C |
| Molecular Mass (apparent) | 85 kDa |
This table presents the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the key enzyme involved in the aromatic ring cleavage of a 4-aminophenol metabolite.
Other microorganisms, such as Serratia marcescens, also demonstrate the ability to degrade 4-aminophenol. In a process involving hydrogen peroxide, an extracellular enzyme from this bacterium catalyzes the conversion of 4-aminophenol to benzoquinone and ammonia (B1221849). researchgate.net This is followed by the formation of organic acids like maleic acid, fumaric acid, and oxalic acid, and ultimately mineralization to CO2 and H2O. researchgate.net
In the context of chloroaminophenols, such as 2-chloro-4-aminophenol, degradation in Arthrobacter sp. SPG is initiated by a deaminase, which converts it to chlorohydroquinone. This is then dehalogenated to hydroquinone (B1673460), which undergoes ring cleavage by a hydroquinone dioxygenase. [No specific source for this exact pathway in the provided results]
While direct enzymatic degradation of 4-aminophenol sulfate (B86663) in the environment is not extensively documented, the process of sulfation is a known metabolic pathway for xenobiotics in organisms. Enzymes such as sulfotransferases catalyze the transfer of a sulfonate group to compounds like 4-aminophenol, a process that generally increases water solubility and facilitates excretion. For instance, sulfotransferase 1A1 is involved in the metabolic activation of other aromatic amines.
Kinetic Modeling of Environmental Transformation and Degradation Processes
The rate at which 4-aminophenol transforms and degrades in the environment is crucial for assessing its persistence and potential impact. Kinetic modeling helps to quantify these rates under various conditions.
The degradation of 4-aminophenol often follows specific kinetic models. For example, in studies involving advanced oxidation processes like the Fenton process, the degradation of p-aminophenol has been shown to be significantly influenced by parameters such as pH, and the concentrations of hydrogen peroxide and ferrous ions. pwr.edu.pl Under optimal conditions (pH 3.0, 2400 mg/dm³ H₂O₂, 300 mg/dm³ Fe²⁺, and 30°C), a degradation efficiency of 75% was achieved within 50 minutes. pwr.edu.pl
In another study focusing on the removal of 4-aminophenol from aqueous solutions using emulsion liquid membranes, the process was analyzed using several kinetic models, including first-order, second-order, Behnajady, and Avrami models. mdpi.com The Behnajady model provided the best fit for the experimental data, indicating its suitability for describing the removal kinetics. mdpi.com This model allows for the calculation of the initial removal rate and the maximum removal conversion. mdpi.com
The degradation of 4-aminophenol by Pseudomonas sp. strain ST-4 has been observed to follow pseudo-first-order kinetics. researchgate.net The rate of degradation was enhanced when the bacterial cells were induced with 4-aminophenol, demonstrating the role of enzyme induction in the degradation process. researchgate.net
Adsorption is another important process affecting the environmental fate of 4-aminophenol. The adsorption of 4-aminophenol onto lanthanum-modified montmorillonite has been modeled using Langmuir and Freundlich isotherms, with the Langmuir model providing a better fit, suggesting monolayer adsorption. bohrium.com Kinetic studies of this adsorption process revealed a rapid equilibrium, achieved within 65 minutes. bohrium.com
Table 2: Kinetic Models for 4-Aminophenol Transformation and Removal
| Process | Kinetic Model | Key Findings |
| Removal by Emulsion Liquid Membranes | Behnajady model | Excellent fit for both acid and basic facilitated transport. mdpi.com |
| Degradation by Pseudomonas sp. ST-4 | Pseudo-first-order | Degradation rate increased with induction by 4-aminophenol. researchgate.net |
| Adsorption on La-modified montmorillonite | Langmuir isotherm | Indicates monolayer adsorption. bohrium.com |
This table summarizes the kinetic models that have been successfully applied to describe the transformation and removal of 4-aminophenol in different environmental and engineered systems.
The transformation of 4-nitrophenol (B140041) to 4-aminophenol, a related process, has also been studied kinetically. The catalytic reduction over a ZnO nanowire array decorated with Cu nanoparticles exhibited a high rate constant of 43.02 × 10⁻³ s⁻¹.
Applications in Specialized Chemical and Material Sciences
Role in Industrial Dye and Pigment Chemistry as a Precursor
4-Aminophenol (B1666318) is a pivotal intermediate in the synthesis of a wide array of dyes and pigments. guidechem.com Its chemical structure, featuring both an amino and a hydroxyl group on a benzene (B151609) ring, allows it to be a versatile precursor for several classes of colorants, including azo, sulfur, and acid dyes. alibaba.com The reactivity of these functional groups enables its participation in diazotization and coupling reactions, which are fundamental processes in the manufacturing of many synthetic dyes.
In the production of azo dyes, 4-aminophenol is first converted into a diazonium salt. This is typically achieved by reacting it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. wikipedia.org The resulting diazonium ion can then be coupled with various aromatic compounds, such as phenols or naphthols, to form the characteristic azo (-N=N-) linkage, which is a primary chromophore responsible for the color of the dye. wikipedia.org The specific color of the final azo dye can be fine-tuned based on the chemical nature of the coupling partner. wikipedia.org
4-Aminophenol also serves as a key raw material in the manufacturing of sulfur dyes, such as Sulphur Blue FBG. guidechem.com These dyes are produced by heating aminophenols with sulfur or sodium polysulfide. The resulting complex polymeric structures are insoluble in water but can be applied to textiles, particularly cotton, in a reduced, soluble form before being oxidized back to their insoluble, colored state on the fiber.
Furthermore, it is used in creating acid dyes and fur dyes, where its chemical properties contribute to the final hue and stability of the color on various substrates like textiles, hair, and feathers. guidechem.com
Table 1: Examples of Dyes Synthesized from 4-Aminophenol
| Dye Class | Specific Example/Type | Role of 4-Aminophenol |
| Azo Dyes | 1-(4-hydroxyphenylazo)-2-naphthol | Acts as the diazo component after conversion to a diazonium salt. wikipedia.org |
| Sulfur Dyes | Sulphur Blue FBG | A primary raw material heated with sulfur compounds. guidechem.com |
| Acid Dyes | Weak acid yellow 5G | Serves as a key intermediate in the synthesis pathway. guidechem.com |
| Fur/Hair Dyes | Various formulations | Used as a primary intermediate or "base" that is oxidized to form color. google.com |
Chemical Principles in Photographic Development Formulations
4-Aminophenol and its N-methylated derivative, N-methyl-p-aminophenol sulfate (B86663) (commonly known as Metol), are classic developing agents in black-and-white photography. chemicalbook.com The fundamental principle of photographic development is the chemical reduction of silver halide crystals (AgX, where X is a halogen like Br or I) that have been exposed to light, forming metallic silver, which constitutes the visible image. chemicalbook.com
The developing power of 4-aminophenol stems from its ability to be readily oxidized, especially in an alkaline solution. In the developer solution, 4-aminophenol donates electrons to the silver ions (Ag⁺) within the latent image specks on the film, reducing them to black metallic silver (Ag⁰). The developer itself is oxidized in the process.
The rate of this reaction is highly dependent on the pH of the developer solution; an accelerator, such as sodium carbonate or borax, is typically added to maintain the necessary alkaline environment. researchgate.net The concentration of 4-aminophenol in the developer formulation is carefully controlled to manage the image contrast and tonal range. chemicalbook.com It is often marketed under trade names like Rodinal. wikipedia.org
Interestingly, when 4-aminophenol is used in combination with another developing agent, hydroquinone (B1673460), a phenomenon known as superadditivity occurs. The rate of development for the combined agents (an MQ developer) is greater than the sum of their individual rates, leading to more efficient and versatile developer formulations.
Corrosion Inhibition Studies for Metals in Acidic Media: Mechanistic Insights
4-Aminophenol and its derivatives have been investigated as corrosion inhibitors for various metals, particularly for mild steel in acidic environments like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). rsc.orguowasit.edu.iq The effectiveness of these compounds lies in their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium. rsc.org
The inhibition mechanism involves the interaction of the inhibitor's molecular structure with the metal surface. 4-Aminophenol possesses nitrogen and oxygen atoms with lone pairs of electrons, as well as a π-electron system in the aromatic ring. These features facilitate its adsorption onto the metal. uowasit.edu.iq The adsorption process can be a combination of physical adsorption (physisorption), involving electrostatic interactions between the charged metal surface and the protonated amine, and chemical adsorption (chemisorption), which involves the sharing of electrons between the heteroatoms (N, O) and the vacant d-orbitals of the iron atoms on the steel surface. uowasit.edu.iq
Studies have shown that as the concentration of 4-aminophenol increases, the inhibition efficiency also increases due to greater surface coverage. rsc.org The formation of this protective layer impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.org The strength and nature of the adsorption are influenced by factors such as the concentration of the inhibitor, the temperature, and the specific acidic medium used. rsc.org For instance, research on mild steel in sulfuric acid demonstrated that 4-aminophenol effectively reduces the corrosion rate by forming a film on the metal surface. rsc.org
Development of Novel Materials and Catalysts Incorporating 4-Aminophenol Derivatives
4-Aminophenol itself is a product of the catalytic reduction of 4-nitrophenol (B140041), a reaction often used as a model to test the efficacy of new catalysts. mdpi.com Conversely, derivatives of 4-aminophenol are integral to the development of novel catalytic systems. Schiff bases derived from 4-aminophenol, when complexed with metals like copper, have shown catalytic activity in the reduction of aromatic nitro compounds.
These catalytic systems leverage the structural features of the 4-aminophenol derivative to facilitate chemical reactions. For example, metal complexes can act as electron transfer agents. In the reduction of 4-nitrophenol to 4-aminophenol, catalysts often work by facilitating the transfer of hydride from a reducing agent like sodium borohydride (B1222165) (NaBH₄) to the nitro group. mdpi.com
Recent research has focused on developing highly efficient and recyclable catalysts for these transformations. This includes the use of metal nanoparticles supported on various materials. While 4-aminophenol is the product in the benchmark reduction of 4-nitrophenol, its structural motifs are incorporated into ligands and other functional molecules that enhance catalytic performance in a range of organic reactions. mdpi.com
Table 2: Catalytic Reduction of 4-Nitrophenol
| Catalyst Type | Example | Role |
| Metal Nanoparticles | Gold, Silver, Platinum, Palladium | Catalyze the reduction of 4-nitrophenol to 4-aminophenol. lookchem.com |
| Metal Complexes | Copper(II) complexes with Schiff base ligands | Act as catalysts for the reduction of 4-nitrophenol. |
| Bimetallic Catalysts | CuxNi1-x | Show synergistic effects, enhancing catalytic activity for 4-nitrophenol reduction. nih.gov |
Derivatives of 4-aminophenol are increasingly used in the design and fabrication of advanced chemical sensors, particularly electrochemical sensors. researchgate.netdiscofinechem.com These sensors are developed to detect a variety of analytes, including 4-aminophenol itself, which is an environmental pollutant. researchgate.netnih.gov
The principle behind these sensors often involves modifying an electrode surface with a material that specifically interacts with the target analyte. Nanomaterials derived from or designed to detect 4-aminophenol are at the forefront of this research. For example, glassy carbon electrodes (GCEs) have been modified with nanocomposites containing materials like multi-walled carbon nanotubes (MWCNTs), polyaniline (PANI), and metal oxides (e.g., ZnO, NiO). discofinechem.comresearchgate.net
These modifications enhance the electrode's sensitivity and selectivity. The large surface area and excellent conductivity of materials like MWCNTs and graphene improve the electrochemical signal. discofinechem.com When a 4-aminophenol derivative is incorporated into the sensor platform, or when the sensor is designed to detect 4-aminophenol, the electrochemical response (such as oxidation peak current) can be measured and correlated to the concentration of the analyte. discofinechem.com These sensors have demonstrated very low detection limits, making them suitable for monitoring trace amounts of pollutants in environmental samples or impurities in pharmaceutical products. discofinechem.comresearchgate.netlaboratoriumdiscounter.nl
Table 3: Performance of Various 4-Aminophenol Electrochemical Sensors
| Electrode Modification | Linear Range | Limit of Detection (LOD) | Reference |
| MWCNT-PANI on Laser-Induced Carbon | Not specified | 0.006 μM | discofinechem.com |
| ZnO/Yb₂O₃ Nanosheets on GCE | 0.1 nM - 0.1 mM | 0.019 nM | laboratoriumdiscounter.nl |
| NiO-CNT Nanocomposites on GCE | 0.1 nM - 0.1 M | 15.0 pM | researchgate.net |
| Graphene-Chitosan on GCE | 0.2 μM - 550 μM | 0.057 μM | discofinechem.com |
Catalytic Applications in Organic Transformations (e.g., Reduction of Nitro Compounds)
Utilization as a General Building Block in Fine Chemical Synthesis
4-Aminophenol is a fundamental building block in organic and fine chemical synthesis due to its bifunctional nature. wikipedia.orglookchem.com The presence of both a nucleophilic amino group and a phenolic hydroxyl group allows for a wide range of chemical transformations, making it a valuable starting material for more complex molecules. wikipedia.org
One of the most prominent uses of 4-aminophenol as a building block is in the pharmaceutical industry for the industrial synthesis of paracetamol (acetaminophen). unive.it This is typically achieved through the acetylation of the amino group of 4-aminophenol using acetic anhydride (B1165640). unive.it
Beyond pharmaceuticals, its derivatives are widespread. Chlorinated 4-aminophenol derivatives, for instance, are important structural motifs in several active pharmaceutical ingredients. The compound also serves as a precursor for synthesizing rubber antioxidants and other specialty chemicals. alfachemic.com Its ability to undergo diazotization, etherification, esterification, and other reactions makes it a versatile starting point for constructing a diverse array of organic molecules with specific functions and properties. wikipedia.org
Theoretical and Computational Chemistry of 4 Aminophenol Sulfate
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the fundamental electronic structure, stability, and reactivity of 4-aminophenol (B1666318) sulfate (B86663). These methods provide a detailed picture of the molecule's quantum mechanical properties.
Studies on aminophenol derivatives using DFT, often with the B3LYP theory level and basis sets like 6-31G*, help in determining key parameters such as energy (E), ionization potential (IP), and bond dissociation energies (BDE). dntb.gov.ua For instance, calculations on aminophenol isomers have shown that parameters like the highest occupied molecular orbital (HOMO) energy, IP, and BDE are correlated with the reactivity and stability of the compounds. dntb.gov.ua
The reactivity of phenolic compounds is significantly influenced by the ability of the aromatic system to stabilize the single electron produced during a reaction. jst.go.jp Aromatic amines and aminophenols are recognized as effective antioxidants because their electron-donating substituents can generate a resonance-stabilized radical. jst.go.jp The introduction of a sulfate group to the phenolic oxygen, creating 4-aminophenol sulfate (also known as p-aminophenol O-sulfate or p-APS), alters the electronic properties of the molecule. jst.go.jp This O-sulfation can mask the active phenolic hydroxyl group, which is thought to be a primary site for hydrogen atom abstraction. jst.go.jp This modification significantly impacts the compound's reactivity. For example, the antioxidant capacity of acetaminophen (B1664979) O-sulfate (a related compound) is approximately 126 times lower than its unsulfated counterpart, a phenomenon attributed to this masking effect. jst.go.jp
Theoretical calculations on the degradation of related compounds by sulfate radicals (SO₄•⁻) often utilize the M06-2X functional within DFT, which is adept at handling noncovalent interactions and providing accurate energy calculations. nih.gov Such studies help in predicting reaction mechanisms and kinetics, providing a theoretical foundation to complement experimental results. nih.gov
Table 1: Calculated Quantum Chemical Parameters for Aminophenol Derivatives This table is illustrative, based on typical parameters calculated for aminophenol derivatives in computational studies. rasayanjournal.co.in
| Parameter | Description | Typical Calculated Value Range |
| E_HOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -4.5 to -5.5 |
| E_LUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 to -1.5 |
| ΔE_gap (eV) | HOMO-LUMO Energy Gap | 3.5 to 4.0 |
| Ionization Potential (I) (eV) | Energy required to remove an electron (approximated as -E_HOMO) | 4.5 to 5.5 |
| Electron Affinity (A) (eV) | Energy released when an electron is added (approximated as -E_LUMO) | 0.8 to 1.5 |
| Chemical Hardness (η) (eV) | Resistance to change in electron distribution | 1.7 to 2.0 |
| Electronegativity (χ) (eV) | Power of an atom to attract electrons to itself | 2.7 to 3.5 |
Molecular Modeling of Chemical Interactions (e.g., Ligand-Receptor Binding, DNA Interaction)
Molecular modeling techniques, including molecular docking and molecular dynamics, are instrumental in simulating the interactions between small molecules like this compound and biological macromolecules such as proteins and DNA.
While direct molecular modeling studies on this compound are scarce, research on its derivatives provides valuable insights. For example, molecular docking studies on Schiff base derivatives of 4-aminophenol have been conducted to evaluate their binding interactions with biological targets. mdpi.com These studies often reveal strong hydrogen bonding and arene-π interactions. mdpi.com
The interaction of 4-aminophenol derivatives with DNA has also been investigated. mdpi.com Such studies can indicate the potential for these compounds to act as intercalating agents. The binding of a compound to DNA can lead to changes in the DNA's spectral properties, such as hyperchromism (an increase in absorbance) or hypochromism (a decrease in absorbance), and shifts in wavelength (bathochromic or hypsochromic shifts). mdpi.com For instance, various Schiff base derivatives of 4-aminophenol have been shown to exhibit hyperchromism, suggesting a strong interaction with DNA. mdpi.com
Computational models are also used to predict how a molecule might bind within the active site of an enzyme. Docking studies of p-aminophenol derivatives with cyclooxygenase (COX) enzymes, for example, have been used to investigate their potential anti-inflammatory mechanisms. researchgate.net These simulations can identify key amino acid residues involved in the binding and help rationalize the observed biological activity. researchgate.net The binding affinity, often expressed in kcal/mol, provides a quantitative measure of the interaction strength. researchgate.net
Prediction of Reaction Pathways, Transition States, and Product Formation
Computational chemistry is a powerful tool for mapping out potential reaction pathways, identifying high-energy transition states, and predicting the likely products of a chemical reaction.
For compounds related to 4-aminophenol, DFT calculations have been used to investigate reaction mechanisms in detail. For example, the degradation of acetaminophen initiated by hydroxyl (•OH) and sulfate (SO₄•⁻) radicals has been studied theoretically. nih.gov These calculations involve optimizing the geometries of reactants, transition states (TS), and intermediates (IM) to map the potential energy surface of the reaction. nih.gov Harmonic vibration frequency analysis is used to confirm intermediates (all positive frequencies) and transition states (a single imaginary frequency). nih.gov Furthermore, intrinsic reaction coordinate (IRC) calculations are performed to verify that a transition state correctly connects the reactant and product. nih.gov
In the context of drug metabolism, 4-aminophenol can be formed from the breakdown of other compounds. Its subsequent conjugation to form this compound is a key metabolic pathway. industrialchemicals.gov.au Theoretical studies can shed light on the energetics of these transformations. For instance, the formation of nitrenium ions, which are highly reactive intermediates implicated in the bioactivation of some aromatic amines, can be studied computationally. It has been proposed that a sulfate conjugate could be an intermediate in the generation of such reactive species. kau.edu.sa DFT calculations can predict the relative stability of different electronic states (e.g., singlet vs. triplet) of these intermediates, which is crucial for understanding their subsequent reactions, such as the formation of DNA adducts. kau.edu.sa
Table 2: Illustrative Kinetic Parameters from Computational Studies This table shows typical kinetic data obtained from theoretical calculations for reactions of aromatic compounds with radicals. nih.gov
| Reaction Pathway | Reactant | Radical | Gibbs Free Energy of Activation (ΔG≠) (kcal/mol) | Rate Constant (k) (M⁻¹ s⁻¹) |
| Radical Adduct Formation | Acetaminophen | •OH | 3.5 - 5.0 | ~10⁹ |
| Formal Hydrogen Abstraction | Acetaminophen | •OH | > 6.0 | ~10⁷ - 10⁸ |
| Radical Adduct Formation | Acetaminophen | SO₄•⁻ | 2.0 - 4.0 | ~10⁹ - 10¹⁰ |
| Formal Hydrogen Abstraction | Acetaminophen | SO₄•⁻ | > 5.0 | ~10⁸ |
Note: These values are for the reaction of acetaminophen and are provided to illustrate the type of data generated through computational pathway prediction.
Computational Studies on Structure-Property Relationships and Predictive Modeling
A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. This allows for the predictive modeling of chemical behavior, guiding the design of new compounds with desired characteristics.
For 4-aminophenol and its derivatives, computational studies help explain how structural modifications influence properties like antioxidant activity. A key structure-property relationship for phenolic compounds is the role of the hydroxyl (-OH) group in radical scavenging. jst.go.jp Computational studies support the idea that the initial and most favorable step in the antioxidant action of many phenols is the abstraction of the hydrogen atom from this hydroxyl group. jst.go.jp
The addition of a sulfate group at this position in this compound effectively "masks" this primary site of antioxidant activity. jst.go.jp This structural change drastically reduces its ability to donate a hydrogen atom and scavenge free radicals, explaining its significantly lower antioxidant capacity compared to the parent 4-aminophenol. jst.go.jp This relationship is quantitatively supported by experimental data, where p-APS shows markedly lower radical scavenging activity than p-aminophenol. jst.go.jp
Predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, can be developed from computational data. These models use calculated descriptors (e.g., electronic properties, steric parameters) to predict the biological activity or toxicity of new or untested compounds. For example, theoretical calculations can predict the ecotoxicity of degradation products formed from aromatic pollutants, providing a risk assessment before extensive experimental testing is required. nih.govrsc.org
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining trace 4-aminophenol sulfate in acetaminophen-containing pharmaceuticals?
- Methodology : USP Chapter 〈227〉 outlines a validated HPLC method using a C18 column, UV detection at 254 nm, and a mobile phase of phosphate buffer (pH 7.0) and methanol. The method quantifies this compound as a degradation impurity in acetaminophen formulations. Critical parameters include column temperature (25–30°C) and injection volume (10–20 µL). Validation requires assessing precision (RSD ≤2%), accuracy (spike recovery 98–102%), and LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL) .
- Experimental Design : Include a system suitability test with reference standards and spiked samples to verify resolution between acetaminophen and this compound peaks .
Q. How does this compound form as a degradation product in pharmaceuticals, and what stability studies are required?
- Degradation Pathway : Acidic hydrolysis of acetaminophen (e.g., under reflux with sulfuric acid) generates 4-aminophenol, which is stabilized as the sulfate salt. Oxidation pathways (e.g., via cerium(IV) sulfate) further convert it to iminoquinone .
- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze using HPLC to quantify degradation kinetics and identify storage conditions that minimize impurity formation .
Advanced Research Questions
Q. What synthetic routes and catalytic systems optimize the production of this compound?
- Catalytic Reduction : 4-Nitrophenol (4-NP) can be reduced to 4-aminophenol using Ni/SiO₂ catalysts (e.g., 10 wt% Ni loading) in the presence of NaBH₄. Reaction parameters include pH (6–8), temperature (50–80°C), and catalyst recyclability (≥5 cycles with <10% activity loss) .
- Purification : Post-synthesis, sulfate salt formation is achieved via sulfuric acid treatment, followed by crystallization in ethanol/water (1:3 v/v) .
Q. How can discrepancies in this compound quantification between HPLC and titration methods be resolved?
- Data Contradiction Analysis : Titration (e.g., with ammonium cerium(IV) sulfate) may overestimate concentrations due to interference from reducing agents. Cross-validate using HPLC-MS to confirm specificity. Statistical tools (e.g., Bland-Altman plots) assess method agreement .
- Case Study : USP revisions to 〈227〉 (2016) addressed buffering reagent consistency (anhydrous Na₂HPO₄) to ensure pH stability during HPLC analysis, reducing variability .
Q. What interdisciplinary applications exist for this compound derivatives in materials science?
- Nanotechnology : 4-Aminophenol-functionalized graphene/SnO₂ composites enhance electrocatalytic activity for sensor applications. Synthesis involves in situ reduction of graphene oxide with this compound as a reducing/stabilizing agent .
- Antioxidant Research : Theoretical DFT studies predict radical scavenging activity of 4-aminophenol derivatives. Experimental validation uses DPPH/ABTS assays, with IC₅₀ values compared to ascorbic acid controls .
Methodological Challenges
Q. How do matrix effects in complex formulations impact this compound detection?
- Mitigation Strategy : Use matrix-matched calibration standards (e.g., spiked placebo tablets). For LC-MS, employ isotopically labeled internal standards (e.g., ¹³C₆-4-aminophenol) to correct for ion suppression .
Q. What in silico tools predict the environmental fate of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
